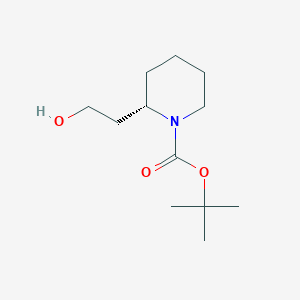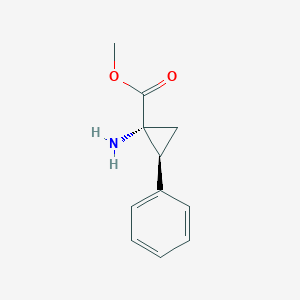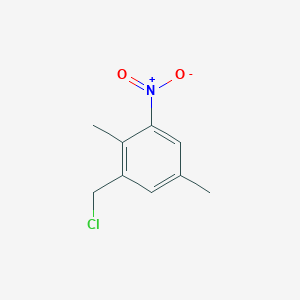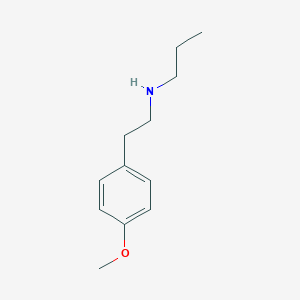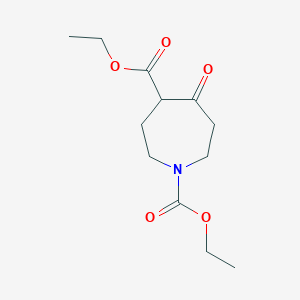
Diethyl 5-oxoazepane-1,4-dicarboxylate
Übersicht
Beschreibung
Diethyl 5-oxoazepane-1,4-dicarboxylate, also known as DOADC, is a chemical compound that has been extensively used in scientific research. DOADC is a cyclic amino acid derivative that contains a carboxylate group and two ester groups. It has a molecular weight of 249.28 g/mol and a melting point of 96-99°C. DOADC has been synthesized using various methods, and its synthesis has been optimized to obtain high yields and purity.
Wirkmechanismus
The mechanism of action of Diethyl 5-oxoazepane-1,4-dicarboxylate is not fully understood. However, it has been suggested that Diethyl 5-oxoazepane-1,4-dicarboxylate can act as a prodrug that is converted into active metabolites in vivo. The active metabolites of Diethyl 5-oxoazepane-1,4-dicarboxylate have been shown to inhibit the activity of certain enzymes, such as dipeptidyl peptidase-4 and glycogen phosphorylase. These enzymes play important roles in various physiological processes, such as glucose homeostasis and glycogen metabolism.
Biochemische Und Physiologische Effekte
Diethyl 5-oxoazepane-1,4-dicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce the viral load in infected cells, and inhibit the growth of bacteria. Diethyl 5-oxoazepane-1,4-dicarboxylate has also been shown to improve glucose homeostasis and increase insulin sensitivity in animal models of diabetes. Additionally, Diethyl 5-oxoazepane-1,4-dicarboxylate has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 5-oxoazepane-1,4-dicarboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. Diethyl 5-oxoazepane-1,4-dicarboxylate is also stable under standard laboratory conditions and can be stored for long periods without degradation. However, Diethyl 5-oxoazepane-1,4-dicarboxylate has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, the mechanism of action of Diethyl 5-oxoazepane-1,4-dicarboxylate is not fully understood, which limits its potential applications in certain areas of research.
Zukünftige Richtungen
Diethyl 5-oxoazepane-1,4-dicarboxylate has potential applications in various areas of research, and several future directions can be explored. One potential direction is the synthesis of Diethyl 5-oxoazepane-1,4-dicarboxylate derivatives with improved pharmacological properties. These derivatives can be used to develop new drugs with enhanced efficacy and reduced side effects. Another potential direction is the development of new synthetic methods for Diethyl 5-oxoazepane-1,4-dicarboxylate that are more efficient and cost-effective. These methods can increase the availability of Diethyl 5-oxoazepane-1,4-dicarboxylate for research purposes. Additionally, the mechanism of action of Diethyl 5-oxoazepane-1,4-dicarboxylate can be further investigated to gain a better understanding of its potential applications in various physiological processes.
Conclusion
In conclusion, Diethyl 5-oxoazepane-1,4-dicarboxylate is a cyclic amino acid derivative that has been extensively used in scientific research. It has been synthesized using various methods, and its synthesis has been optimized to obtain high yields and purity. Diethyl 5-oxoazepane-1,4-dicarboxylate has potential applications in medicinal chemistry, material science, and other areas of research. It has been shown to have various biochemical and physiological effects, and its mechanism of action is not fully understood. Diethyl 5-oxoazepane-1,4-dicarboxylate has advantages and limitations for lab experiments, and several future directions can be explored to further investigate its potential applications.
Wissenschaftliche Forschungsanwendungen
Diethyl 5-oxoazepane-1,4-dicarboxylate has been extensively used in scientific research as a building block for the synthesis of various cyclic amino acid derivatives. It has been used to synthesize compounds that have potential applications in medicinal chemistry, such as anticancer agents, antiviral agents, and antibacterial agents. Diethyl 5-oxoazepane-1,4-dicarboxylate has also been used to synthesize compounds that have potential applications in material science, such as polymers and nanoparticles.
Eigenschaften
CAS-Nummer |
19786-58-4 |
|---|---|
Produktname |
Diethyl 5-oxoazepane-1,4-dicarboxylate |
Molekularformel |
C12H19NO5 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
diethyl 5-oxoazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C12H19NO5/c1-3-17-11(15)9-5-7-13(8-6-10(9)14)12(16)18-4-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
LPGVWBIXNZSMNK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CCC1=O)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1CCN(CCC1=O)C(=O)OCC |
Synonyme |
1H-Azepine-1,4-dicarboxylic acid, hexahydro-5-oxo-, 1,4-diethyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B176944.png)
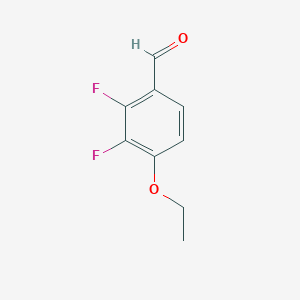
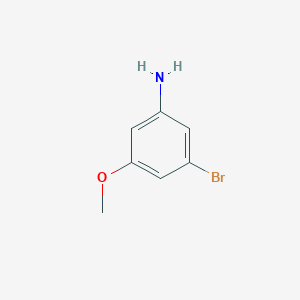
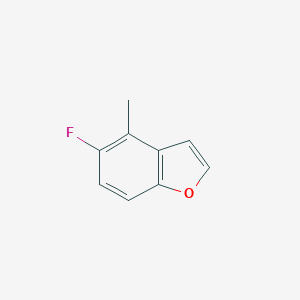
![[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B176954.png)
![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)
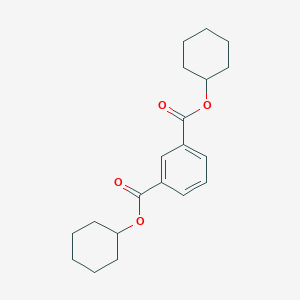
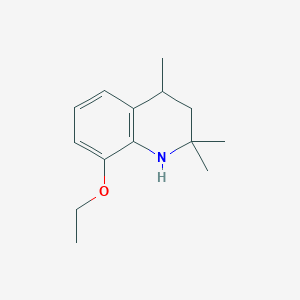
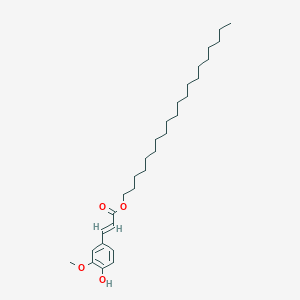
![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)
